2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core, substituted at position 3 with a 3,5-dimethylphenyl group and at position 2 with a sulfanylacetamide moiety linked to a 4-ethylphenyl group. Its molecular formula is C₂₉H₂₇N₃O₂S, with a molecular weight of 497.61 g/mol (calculated from structural data).
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-4-19-9-11-20(12-10-19)29-24(33)16-35-28-31-25-22-7-5-6-8-23(22)30-26(25)27(34)32(28)21-14-17(2)13-18(3)15-21/h5-15,30H,4,16H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCJJBBOCPARFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoindole core, introduction of the sulfanyl group, and subsequent acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfanyl group, leading to different reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and molecular targets depend on the specific biological context and require further investigation to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with pyrimidoindole and acetamide derivatives. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Findings:
Lipophilicity and Solubility :
- The 4-ethylphenyl group in the target compound confers moderate lipophilicity (XLogP3 ~5.5), intermediate between the more polar 4-ethoxyphenyl analog (XLogP3 = 5.8) and the less bulky 3-methoxyphenyl derivative (XLogP3 ~5.3) .
- The 3,5-dimethylphenyl substituent increases hydrophobic interactions compared to the 3-methoxyphenyl group, which may enhance membrane permeability but reduce aqueous solubility.
Hydrogen-Bonding Capacity: The 4-ethoxyphenyl analog has an additional hydrogen-bond acceptor (ethoxy oxygen), improving interactions with polar residues in enzyme active sites .
Synthetic Accessibility :
- All analogs are synthesized via coupling reactions of diazonium salts or thiol intermediates, as described in . The target compound’s 3,5-dimethylphenyl group may require stringent regioselective conditions to avoid byproducts.
Biological Implications :
- While direct activity data are unavailable, the 3-methoxyphenyl analog’s higher solubility (due to the methoxy group) suggests better bioavailability in aqueous environments .
- The 3,5-dimethylphenyl substitution in the target compound is analogous to kinase inhibitors like imatinib, where hydrophobic groups stabilize binding to ATP pockets .
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS Number: 1260920-36-2) is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 467.6 g/mol. The structure features a pyrimido[5,4-b]indole core linked to a sulfanyl group and an acetamide moiety. This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
Recent studies indicate that compounds with similar structures often exhibit notable biological activities, including:
- Anticancer Activity : Compounds in the pyrimidoindole class have shown promising results in inhibiting cancer cell proliferation.
- Enzyme Inhibition : These compounds can act as inhibitors for various kinases and enzymes, including PI3Kα and CDK5, which are critical in cancer progression.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cell lines | |
| Enzyme Inhibition | Significant inhibition of PI3Kα (IC50 ~0.091 μM) | |
| Antioxidant | Potential antioxidant properties |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of similar pyrimidoindole derivatives against various human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. The compound's structure suggests that the sulfanyl group may enhance its interaction with biological targets.
Case Study 2: Enzyme Inhibition
Research conducted on related compounds demonstrated strong inhibitory effects on PI3Kα and CDK5. For instance, one derivative exhibited an IC50 value of 0.091 μM against PI3Kα, highlighting the potential for therapeutic application in cancer treatment where these pathways are often dysregulated.
Mechanistic Insights
The biological activity of this compound is likely attributed to its ability to interact with specific protein targets involved in cell signaling pathways. Molecular docking studies suggest that the sulfanyl group plays a crucial role in binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
